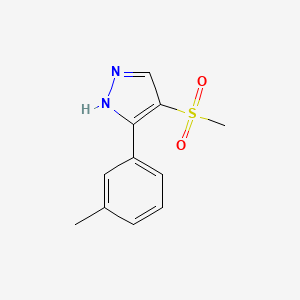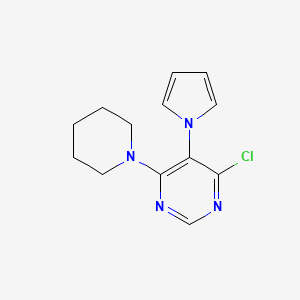
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with chloro, piperidinyl, and pyrrolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The chloro group is introduced via a halogenation reaction, often using reagents like phosphorus oxychloride (POCl₃).
Nucleophilic Substitution: The piperidinyl and pyrrolyl groups are introduced through nucleophilic substitution reactions, where piperidine and pyrrole act as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Piperidine or pyrrole in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the piperidinyl and pyrrolyl groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(morpholin-4-yl)-5-(1H-pyrrol-1-yl)pyrimidine
- 4-Chloro-6-(piperazin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
- 4-Chloro-6-(pyrrolidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
Uniqueness
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine core. The presence of both piperidinyl and pyrrolyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H15ClN4 |
|---|---|
Molekulargewicht |
262.74 g/mol |
IUPAC-Name |
4-chloro-6-piperidin-1-yl-5-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C13H15ClN4/c14-12-11(17-6-4-5-7-17)13(16-10-15-12)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
InChI-Schlüssel |
XQLHUEXQZFJLFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


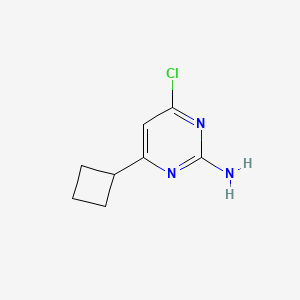
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)
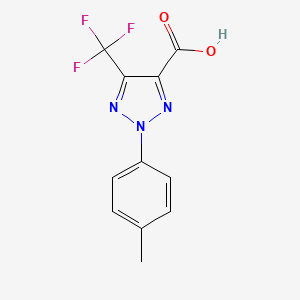
![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
![2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B15055177.png)
![3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15055186.png)
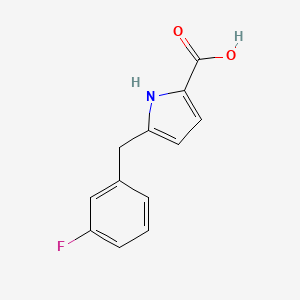

![2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055211.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B15055213.png)


![(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15055230.png)
